2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C13H19BO3 and its molecular weight is 234.1. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Vibrational Properties
The synthesis and structural characterization of compounds related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been explored, with particular focus on their crystal structure and vibrational properties. These studies involve spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction, supported by density functional theory (DFT) calculations. The results offer insights into the conformation and molecular structure of these compounds, which are consistent with X-ray single crystal diffraction data (Wu, Chen, Chen, & Zhou, 2021).
Synthesis and Crystallography
Another research effort focuses on synthesizing boric acid ester intermediates with benzene rings, including derivatives of this compound. These compounds are obtained through multi-step reactions, and their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT studies are also employed to analyze molecular structures and physicochemical properties (Huang et al., 2021).
Synthesis of Boronic Acid Esters
In a study focused on the synthesis of boronic acid esters, compounds related to this compound are synthesized and characterized. The research outlines the use of these compounds in inhibiting serine proteases, with a focus on thrombin. The study also examines the compounds' behavior in both solid state and solution (Spencer et al., 2002).
Borylation Techniques
A significant contribution to this field includes the investigation of borylation techniques. Research has been conducted on the palladium-catalyzed borylation of aryl bromides using compounds related to this compound. This method is noted for its effectiveness, particularly in borylating aryl bromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Quantum NMR Analysis
The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, in quantitative 31P NMR analysis of hydroxyl groups in lignins has been thoroughly examined. This approach provides a protocol for spectra acquisition and yields results comparable to other analysis methods (Granata & Argyropoulos, 1995).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may alter their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent complexes with biological molecules suggests they could have a variety of effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under dry conditions but may hydrolyze in a humid environment . Therefore, the storage and handling conditions of this compound could significantly impact its effectiveness.
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHMOCPMZNQLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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